

I-bu-rG phosphoramidite CAS number and properties

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Compound of Interest

Compound Name: *I-bu-rG Phosphoramidite*

Cat. No.: *B136586*

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An In-Depth Technical Guide to **I-bu-rG Phosphoramidite** for Researchers and Drug Development Professionals

Introduction

I-bu-rG phosphoramidite, chemically known as 5'-O-DMT-2'-O-TBDMS-N²-isobutryl-guanosine-3'-O-(β -cyanoethyl-N,N-diisopropyl)phosphoramidite, is a critical building block in the chemical synthesis of ribonucleic acid (RNA). As a protected ribonucleoside phosphoramidite, it enables the site-specific incorporation of guanosine into an oligonucleotide chain with high efficiency and fidelity. The strategic placement of various protecting groups—dimethoxytrityl (DMT) on the 5'-hydroxyl, tert-butyldimethylsilyl (TBDMS) on the 2'-hydroxyl, isobutryl (iBu) on the exocyclic amine of guanine, and β -cyanoethyl on the phosphite moiety—ensures that the coupling reactions proceed in a controlled manner during solid-phase synthesis. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and workflows for the synthesis and deprotection of RNA oligonucleotides.

Core Properties and Specifications

The physical and chemical properties of **I-bu-rG phosphoramidite** are fundamental to its application in oligonucleotide synthesis. These properties dictate storage, handling, and reaction conditions.

Chemical and Physical Data

Quantitative data for **I-bu-rG phosphoramidite** are summarized below.

Property	Value	References
CAS Number	147201-04-5	[1][2][3][4][5][6][7]
Molecular Formula	C ₅₀ H ₆₈ N ₇ O ₉ PSi	[5][6][7]
Molecular Weight	970.19 g/mol	[2][4][6]
Appearance	Off-white solid	[8]
Purity	≥98% (HPLC)	[9]

Storage and Stability

Proper storage is crucial to maintain the reactivity and integrity of the phosphoramidite.

Condition	Details	References
Long-Term Storage (Powder)	-20°C in a desiccated environment.	[5]
Solution Stability	Stable in anhydrous acetonitrile for 2-3 days at room temperature.	
Stock Solution Storage	-20°C for up to 1 month; -80°C for up to 6 months.	

Experimental Protocols: Solid-Phase RNA Synthesis

The phosphoramidite method is a cyclic process that sequentially adds nucleotide units to a growing chain anchored to a solid support. The high coupling efficiency of this method makes it the gold standard for oligonucleotide synthesis.

Reagent Preparation

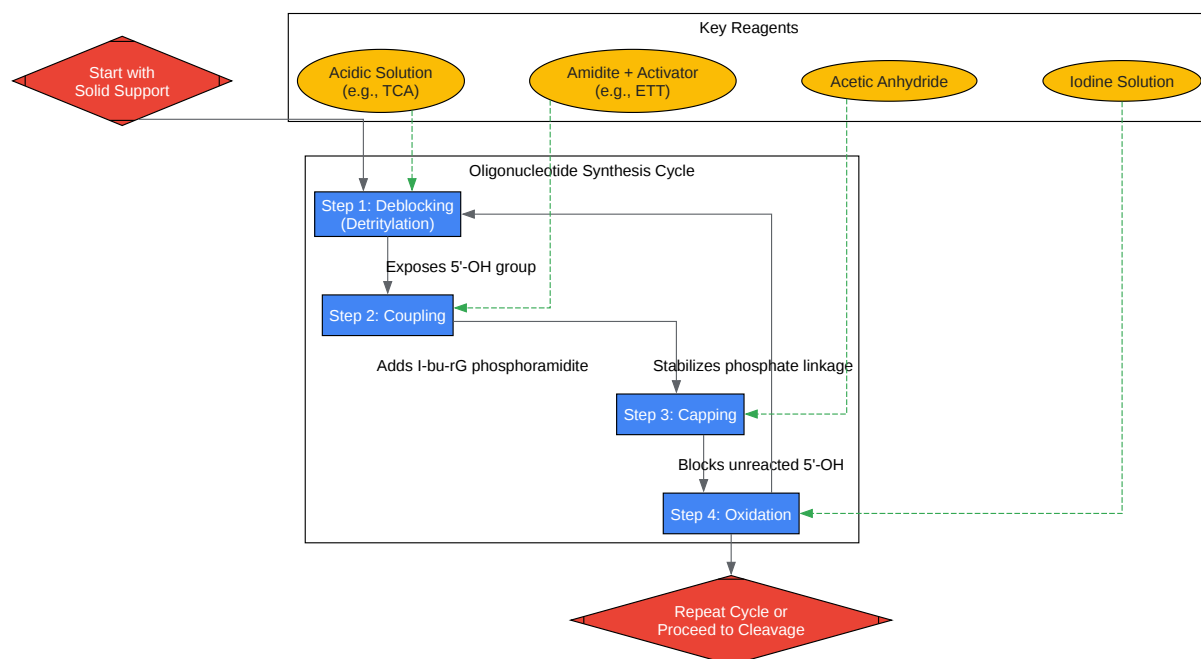
- Phosphoramidite Solution:** To prepare a 0.1 M solution, dissolve the **I-bu-rG phosphoramidite** powder in anhydrous acetonitrile. Ensure the solvent is thoroughly dried

over molecular sieves to prevent moisture-induced degradation of the phosphoramidite.

- **Activator Solution:** Prepare a solution of an activator, such as 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylthio-1H-tetrazole (BTT), in anhydrous acetonitrile.
- **Other Reagents:** Standard solutions for deblocking (e.g., trichloroacetic acid in dichloromethane), capping (e.g., acetic anhydride and N-methylimidazole), and oxidation (e.g., iodine in THF/water/pyridine) are required and are typically supplied with automated synthesizers.

Automated Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer, which executes a four-step cycle for each nucleotide addition.



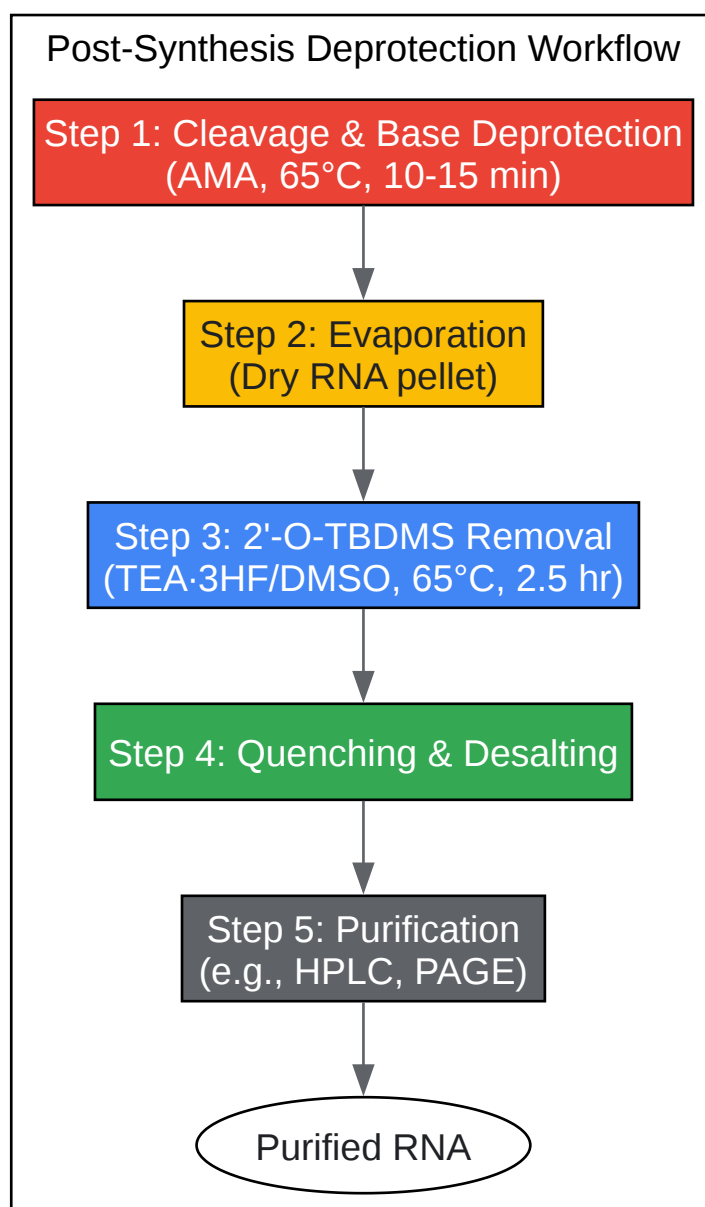
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Caption: Automated solid-phase RNA synthesis cycle.

- Step 1: Deblocking (Detritylation): The acid-labile 5'-DMT protecting group on the support-bound nucleoside is removed with an acidic solution, exposing the 5'-hydroxyl group for the next reaction.
- Step 2: Coupling: The **I-bu-rG phosphoramidite** solution and activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl of the growing oligonucleotide chain. Coupling times are typically 3-6 minutes for RNA monomers.[3]
- Step 3: Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation using capping reagents.
- Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution. This completes the cycle, and the process is repeated until the desired RNA sequence is assembled.

Post-Synthesis: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a multi-step process.



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Caption: Stepwise workflow for RNA cleavage and deprotection.

- Step 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups
 - Reagent: A mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1 v/v).[3]
 - Protocol:

1. Transfer the solid support containing the synthesized RNA to a sealed vial.
 2. Add the AMA solution (typically 1-2 mL).
 3. Heat the vial at 65°C for 10-15 minutes.^[2] This step cleaves the succinyl linker from the support and removes the β -cyanoethyl groups from the phosphates and the N-isobutyryl (iBu) protecting groups from the guanine bases.
 4. Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
- Step 2: Removal of 2'-O-TBDMS Protecting Groups
 - Reagents: Anhydrous Dimethyl sulfoxide (DMSO), Triethylamine (TEA), and Triethylamine trihydrofluoride (TEA·3HF).^{[2][3]}
 - Protocol:
 1. Evaporate the AMA solution from Step 1 to complete dryness using a vacuum concentrator.
 2. Dissolve the dried RNA pellet in 115 μ L of anhydrous DMSO. Gentle heating (65°C for 5 minutes) may be necessary.^[2]
 3. Add 60 μ L of TEA to the solution and mix gently.^[2]
 4. Add 75 μ L of TEA·3HF to the mixture.^[2]
 5. Heat the reaction at 65°C for 2.5 hours.^{[1][2]} This fluoride-based reagent specifically cleaves the silicon-oxygen bond of the TBDMS group.
 6. Cool the reaction on ice.
 - Step 3: Quenching and Desalting
 - Following the TBDMS deprotection, the reaction is quenched (e.g., with a quenching buffer) and the fully deprotected RNA is desalted to remove residual salts and reagents. This can be accomplished via ethanol precipitation or using specialized desalting columns.^[1]

Purification and Analysis

The final purity of the synthetic RNA is critical for downstream applications.

- **Purification:** Depending on the required purity and length of the oligonucleotide, purification can be performed using methods such as denaturing polyacrylamide gel electrophoresis (PAGE), anion-exchange high-performance liquid chromatography (HPLC), or reversed-phase HPLC.[1] For many applications, purification is performed with the 5'-DMT group on, which is then removed post-purification.[2]
- **Analysis:** The integrity and purity of the final RNA product should be confirmed by methods like mass spectrometry and analytical HPLC or capillary electrophoresis.

Conclusion

I-bu-rG phosphoramidite is an essential reagent for the reliable chemical synthesis of RNA. A thorough understanding of its properties and the strict adherence to optimized protocols for its use in solid-phase synthesis and subsequent deprotection steps are paramount to achieving high yields of pure, full-length RNA oligonucleotides. The methodologies described provide a robust framework for researchers and professionals engaged in the development of RNA-based therapeutics, diagnostics, and advanced molecular biology research.

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